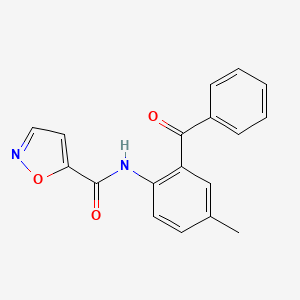

N-(2-benzoyl-4-methylphenyl)-1,2-oxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-methylphenyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O3/c1-12-7-8-15(20-18(22)16-9-10-19-23-16)14(11-12)17(21)13-5-3-2-4-6-13/h2-11H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYXAURCVKNPOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=NO2)C(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-methylphenyl)-1,2-oxazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzoyl Intermediate: The initial step involves the reaction of 2-benzoyl-4-methylphenylamine with a suitable acylating agent, such as benzoyl chloride, under basic conditions to form the benzoyl intermediate.

Cyclization to Form the Oxazole Ring: The benzoyl intermediate is then subjected to cyclization using a reagent like phosphorus oxychloride (POCl3) to form the oxazole ring.

Amidation: The final step involves the reaction of the oxazole intermediate with a carboxylic acid derivative, such as an acid chloride, to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-methylphenyl)-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced products.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

- Potential as an Anticancer Agent N-(2-benzoyl-4-methylphenyl)-1,2-oxazole-5-carboxamide has been investigated for its potential as an anticancer agent, with research suggesting it may interact with molecular targets involved in cancer cell proliferation and survival.

- Immunomodulatory Properties Its immunomodulatory properties have been explored, indicating it may regulate immune functions by influencing cytokine production. Experimental studies suggest that it may alter signaling pathways associated with inflammation and immune responses, making it a candidate for further therapeutic exploration.

- Binding to Biological Targets Studies on the interactions of this compound with biological targets have provided insights into its mechanism of action and may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects.

Properties

This compound exhibits physical and chemical properties that influence its formulation in pharmaceutical applications and its behavior in biological systems.

Structural Analogues and Related Compounds

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-methylphenyl)-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Structural Features and Target Specificity

The table below compares key structural and functional attributes of N-(2-benzoyl-4-methylphenyl)-1,2-oxazole-5-carboxamide with its analogs:

Pharmacological and Metabolic Insights

- R004 : Demonstrates potent anti-inflammatory activity but suffers from enzymatic hydrolysis of its amide bond, necessitating sample acidification during bioanalysis . Its dihydroisoxazole and trifluoromethyl groups enhance receptor binding but reduce stability.

- SSAA09E2 : The piperazinyl group may improve solubility and target engagement in viral proteins, as suggested by COVID-19 repurposing studies .

- Halogenated Analogs : Chlorine substituents (e.g., in and ) likely improve binding affinity through hydrophobic interactions but may increase toxicity risks.

Stability and Formulation Challenges

- Stabilization Strategies : Acidification (for R004) and steric hindrance (e.g., benzhydryl in ) are effective countermeasures against premature degradation.

Biological Activity

N-(2-benzoyl-4-methylphenyl)-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

- Isoxazole ring : A five-membered ring containing nitrogen and oxygen.

- Benzoyl group : Enhances lipophilicity and may influence biological interactions.

- Carboxamide group : Contributes to the compound's reactivity and potential interactions with biological targets.

This compound interacts with various molecular targets, potentially modulating enzyme activity and receptor functions. Research indicates that it may inhibit pathways involved in cancer cell proliferation and survival, highlighting its anticancer properties.

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. It is believed to target specific signaling pathways that regulate cell growth and apoptosis. For instance, it may inhibit the expression of oncogenes or promote the activity of tumor suppressor genes.

Immunomodulatory Effects

Research indicates that this compound may influence immune responses by modulating cytokine production. This suggests potential applications in inflammatory diseases and immune-related conditions.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate to good antibacterial activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity | Unique Properties |

|---|---|---|---|

| This compound | Isoxazole ring, benzoyl group | Anticancer properties | Unique combination of functional groups |

| N-benzyl-5-(3-fluoro-4-methylphenyl)-N-(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide | Fluorinated phenyl group | Potential anti-inflammatory effects | Fluorine substitution enhances lipophilicity |

| 5-Acetyl-4-amino-1,2-oxazole-3-carboxamide | Acetyl and amino groups | Anticancer activity | Simple structure allows easy modification |

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Anticancer Evaluation : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction through caspase activation .

- Antimicrobial Studies : A recent study reported that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 32 µg/mL depending on the strain tested .

- Immunomodulatory Activity : Another investigation revealed that this compound could modulate cytokine levels in human immune cells, suggesting its potential use in treating autoimmune disorders.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(2-benzoyl-4-methylphenyl)-1,2-oxazole-5-carboxamide?

- Methodology : The oxazole ring can be synthesized via cyclization of α-haloketones and amides under acidic or basic conditions. Substituents like benzoyl and methyl groups are introduced using coupling agents (e.g., DCC/DMAP) and alkylation reactions. For example, methyl groups may be added via methyl iodide in the presence of K₂CO₃. Purification typically involves column chromatography or recrystallization to achieve >95% purity .

- Key Considerations : Optimize reaction time and temperature to minimize side products. Monitor intermediates using TLC or HPLC.

Q. How can X-ray crystallography be applied to determine the molecular conformation of this compound?

- Methodology : Use SHELX programs (e.g., SHELXD for structure solution and SHELXL for refinement) to analyze crystallographic data. Define the mean plane of the oxazole and benzene rings using Cremer-Pople puckering coordinates to quantify non-planarity .

- Key Considerations : Ensure high-resolution diffraction data (≤1.0 Å) for accurate refinement. Address potential twinning or disorder in the crystal lattice using SHELXE .

Q. What preliminary assays are used to evaluate its biological activity?

- Methodology : Screen against bacterial UDP-N-acetylmuramoyl-tripeptide ligase (cell wall synthesis enzyme) via enzymatic inhibition assays. Use fluorescence polarization or calorimetry to measure binding affinity. For cellular effects, perform minimum inhibitory concentration (MIC) assays on Gram-positive/negative strains .

- Key Considerations : Include positive controls (e.g., known ligase inhibitors) and validate results with kinetic studies.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its inhibitory potency against 5HT7R?

- Methodology : Perform 3D-QSAR modeling using pharmacophore features (e.g., hydrogen bond acceptors, hydrophobic regions) from derivatives like 3-(1-methylpiperidin-3-yl)-1,2-oxazole-5-carboxamide. Validate with molecular docking (AutoDock Vina) and binding free energy calculations (MM-PBSA) to identify critical residues (e.g., Tyr160, His162) .

- Key Considerations : Cross-validate docking poses with experimental mutagenesis data. Prioritize derivatives with improved predicted pIC₅₀ values (>7.0) .

Q. What computational strategies resolve contradictions in binding mode predictions across studies?

- Methodology : Compare docking results (e.g., Glide vs. GOLD) using consensus scoring. Apply molecular dynamics (MD) simulations (≥100 ns) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots and hydrogen bond occupancy to identify consistent interaction patterns .

- Key Considerations : Use high-performance computing (HPC) clusters for MD. Address force field limitations (e.g., CHARMM vs. AMBER) by benchmarking against crystallographic data .

Q. How can solubility limitations in biological assays be addressed methodologically?

- Methodology : Prepare stock solutions in DMSO (≤66.67 mg/mL) and dilute in assay buffers containing co-solvents (e.g., PEG300, Tween-80). For in vivo studies, use formulations with saline:PEG300:Tween-80 (60:30:10 v/v) to enhance bioavailability .

- Key Considerations : Measure solubility via nephelometry. Avoid precipitation by maintaining DMSO concentrations <1% in final assays .

Q. What spectroscopic techniques confirm its interaction with viral entry proteins like ACE2?

- Methodology : Use surface plasmon resonance (SPR) to quantify binding kinetics (KD, kon/koff). Validate with FTIR to monitor hydrogen bonding between the oxazole carboxamide and ACE2 residues (e.g., Tyr160-Met161-His162) .

- Key Considerations : Perform negative controls with inactive analogs (e.g., NAAE) to confirm specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.